2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include the piperidine ring, a common feature in many drugs, and the indole group, which is a key component of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine and indole rings, for example, are both aromatic and would contribute to the compound’s overall stability .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Alpha-1 Adrenoceptor Ligands : Pyrimido[5,4-b]indole derivatives, including those with structural similarities to the compound , have been identified as potent and selective alpha-1 adrenoceptor ligands. This finding suggests potential applications in the study of alpha-1 adrenoceptor functions and related pharmacological research (Russo, Romeo, Guccione, & de Blasi, 1991).
Synthetic Methods and Intramolecular Cyclizations : The synthesis of pyrimido[4,5-b]indoles starting from compounds like ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate has been demonstrated. These synthetic methods could be valuable for creating novel compounds with potential biological activity (Kaptı, Dengiz, & Balcı, 2016).
Synthesis of β-, γ-Carbolines and Pyrimido[4,5-b]Indole Derivatives : Research has been conducted on the synthesis of a range of pyrido[3,4-b] Indole, pyrido[4,3-b] Indole, and pyrimido[4,5-b] Indole derivatives, illustrating the versatility of these compounds for various synthetic and medicinal applications (Molina & Fresneda, 1988).
Anticonvulsant Activity : Research into 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives, which are structurally related to the compound , has revealed potential anticonvulsant activity. This suggests possible applications in the development of new anticonvulsant drugs (Severina et al., 2019).
Photophysical Properties for Sensing and Device Applications : The photophysical properties of 4-aza-indole derivatives have been studied, indicating potential use in bio- or analytical sensors and optoelectronic devices due to their distinct absorbance and fluorescence characteristics in various solvents (Bozkurt & Doğan, 2018).
Antioxidant and Antimicrobial Activities : Thiazolidinone and azetidinone compounds encompassing indolylthienopyrimidines have demonstrated promising antioxidant and antimicrobial activities, suggesting potential applications in the development of new therapeutic agents (Saundane et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-17-8-6-7-15-29(17)22(31)16-34-26-28-23-20-9-4-5-10-21(20)27-24(23)25(32)30(26)18-11-13-19(33-2)14-12-18/h4-5,9-14,17,27H,3,6-8,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPYLPPZRZBCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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